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Compound of Interest

Compound Name:
5-Chloro-2,3-

dimethoxyisonicotinaldehyde

CAS No.: 1305324-66-6

Cat. No.: B1428175

Get Quote

Executive Summary: The Structural Energy
Landscape
5-Chloro-2,3-dimethoxyisonicotinaldehyde (CDMA) represents a highly functionalized

pyridine scaffold, primarily utilized as a pharmacophore intermediate in the synthesis of

tyrosine kinase inhibitors and next-generation antiretrovirals. Its thermodynamic profile is

defined by the tension between the electron-deficient pyridine core and the electron-donating

methoxy substituents.

This guide provides a comprehensive stability analysis, moving beyond static physical

properties to dynamic reactivity profiles. It addresses the critical handling parameters required

to maintain the integrity of the C4-aldehyde functionality and the 2,3-dimethoxy motif during

drug development workflows.
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Property Value / Characteristic
Thermodynamic
Implication

Molecular Formula

Moderate molecular weight (

g/mol ) suggests volatility is

low but sublimation is possible

under high vacuum.

Electronic State Push-Pull System

The 5-Cl (withdrawing) and

Pyridine N (withdrawing)

compete with 2,3-OMe

(donating), creating a polarized

aldehyde prone to hydration.

Critical Moiety C4-Aldehyde

High electrophilicity;

thermodynamically unstable

toward oxidation to carboxylic

acid (

).

Lattice Energy Est. MP: 80–95°C

Crystalline solid at STP;

stability is governed by

-stacking disrupted by ortho-

methoxy steric clash.

Thermodynamic Stability & Degradation Pathways
The thermodynamic stability of CDMA is not a single value but a multivariate surface

dependent on pH, temperature, and oxygen partial pressure. The following analysis dissects

the free energy landscapes of its primary degradation routes.

Oxidative Instability (The Primary Vector)
The transformation of the aldehyde to 5-chloro-2,3-dimethoxyisonicotinic acid is the most

thermodynamically favored degradation pathway.

Mechanism: Radical chain autoxidation initiated by trace transition metals or UV light.
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Thermodynamics: The reaction is highly exergonic (

).

Kinetic Barrier: The 2,3-dimethoxy substitution provides steric bulk, slightly raising the

activation energy (

) for the initial hydrogen abstraction compared to unsubstituted isonicotinaldehyde.

Nucleophilic Aromatic Substitution ( )
While pyridines are generally susceptible to

, the 2-position methoxy group in CDMA is "activated" by the ring nitrogen.

Risk: In the presence of strong nucleophiles (amines, thiols) and heat, the 2-OMe group is

thermodynamically driven to leave, replaced by the nucleophile.

Stability Window: Stable at

in neutral/mildly basic media. Instability increases exponentially at

.

Hydration Equilibrium (Gem-Diol Formation)
Electron-deficient aldehydes (like pyridine-4-carboxaldehydes) exist in equilibrium with their

gem-diol forms in aqueous media.

Profile: The 5-Cl substituent withdraws electron density, stabilizing the gem-diol. However,

the 2,3-OMe groups donate density, destabilizing the gem-diol.

Net Effect: CDMA is less prone to hydration than 5-chloropyridine-4-carbaldehyde but more

prone than benzaldehyde. This impacts accurate HPLC quantification in aqueous mobile

phases.

Visualizing the Stability Network
The following diagram maps the thermodynamic sinks (degradation products) relative to the

active pharmaceutical ingredient (API) intermediate.
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Figure 1: Reaction coordinate map showing the primary thermodynamic sink (Oxidation) and

reversible equilibrium states.

Experimental Protocols: Self-Validating Stability
Systems
To ensure data integrity during drug development, you must establish a "Self-Validating"

analytical workflow. This means the assay detects its own failure modes (e.g., separating the

gem-diol from the aldehyde).

Protocol 4.1: Differential Scanning Calorimetry (DSC) for
Thermal Safety
Objective: Determine the onset of thermal decomposition and fusion enthalpy.

Preparation: Weigh 2–4 mg of CDMA into a standard aluminum pan. Crimp with a pinhole lid

(allows gas escape to prevent pressure artifacts).
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Reference: Empty aluminum pan.

Ramp: Equilibrate at 25°C. Ramp at 10°C/min to 250°C under

purge (50 mL/min).

Validation Criteria:

Endotherm (Melting): Sharp peak expected between 80–95°C. Broadening indicates

impurity.

Exotherm (Decomposition): Onset

indicates thermal stability suitable for standard reflux conditions. Onset

mandates cold storage.

Protocol 4.2: Stress-Testing (Forced Degradation)
Objective: Validate HPLC specificity and identify degradation limits.

Stress Condition
Reagent/Condition
s

Duration Target Degradation

Acid Hydrolysis 0.1 N HCl, Reflux 4 Hours
< 10% (Tests ether

stability)

Base Hydrolysis 0.1 N NaOH, Ambient 2 Hours
> 20% (Tests

Cannizzaro/Aldol)

Oxidative
3%

, Ambient
1 Hour

Major (Tests Acid

formation)

Photolytic UV (254 nm) 24 Hours
Variable (Radical

stability)

Protocol 4.3: Quantitative HPLC with In-Situ
Derivatization
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Why: Aldehydes can exist as hydrates in aqueous mobile phases, leading to split peaks.

Solution: Derivatize with 2,4-Dinitrophenylhydrazine (DNPH) or use non-aqueous phase.

Recommended Method (Non-Derivatized):

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

Mobile Phase A: 0.1% Formic Acid in Water (Suppresses hydrate ionization).

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 10 min.

Detection: UV at 260 nm (Pyridine

).

Storage & Handling Logic
Based on the thermodynamic profile, the following decision tree dictates the handling logic.
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Incoming Material:
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Figure 2: Operational workflow for maintaining thermodynamic integrity during storage and

usage.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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